PFK-015

Übersicht

Beschreibung

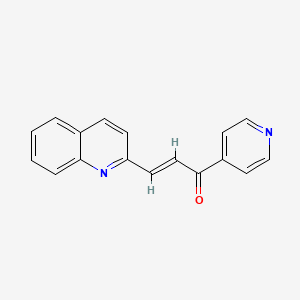

PFK15, auch bekannt als 1-(4-Pyridinyl)-3-(2-Chinolinyl)-2-propen-1-on, ist ein niedermolekularer Inhibitor des Enzyms 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFKFB3). Dieses Enzym spielt eine entscheidende Rolle in der Glykolyse, dem Stoffwechselweg, der Glukose in Pyruvat umwandelt und Energie für zelluläre Prozesse erzeugt. PFK15 hat aufgrund seiner Fähigkeit, die Glykolyse in Krebszellen zu hemmen und so deren Proliferation und Überleben zu reduzieren, Aufmerksamkeit als potenzieller Antikrebswirkstoff erlangt .

Herstellungsmethoden

Die Synthese von PFK15 beinhaltet einen mehrstufigen Prozess. Die wichtigsten Schritte umfassen die Bildung der Pyridinyl- und Chinolinyl-Einheiten, gefolgt von deren Kupplung zur Bildung des Endprodukts. Die synthetische Route umfasst typischerweise die folgenden Schritte :

Bildung der Pyridinyl-Einheit: Die Pyridinyl-Komponente wird durch eine Reihe von Reaktionen synthetisiert, die von kommerziell erhältlichen Pyridinderivaten ausgehen.

Bildung der Chinolinyl-Einheit: Die Chinolinyl-Komponente wird unter Verwendung von Chinolinderivaten hergestellt, die verschiedene funktionelle Gruppenumwandlungen durchlaufen.

Kupplungsreaktion: Die Pyridinyl- und Chinolinyl-Einheiten werden durch eine Kondensationsreaktion gekoppelt, um das Endprodukt, PFK15, zu bilden.

Wissenschaftliche Forschungsanwendungen

Chemistry: PFK15 serves as a valuable tool for studying glycolysis and metabolic pathways in cells.

Biology: Researchers use PFK15 to investigate the role of glycolysis in cellular processes, including cell proliferation and apoptosis.

Medicine: PFK15 has shown promise as an anticancer agent. It inhibits glycolysis in cancer cells, leading to reduced energy production and cell death. .

Wirkmechanismus

PFK-015, also known as 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, PFK15, or (E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one, is a potent and selective inhibitor of the enzyme PFKFB3 . This compound has been studied for its potential in treating various types of cancer .

Target of Action

This compound primarily targets the enzyme PFKFB3 . PFKFB3 is a key enzyme involved in the glycolytic pathway and is required for tumor growth in animal models . It is a direct transcriptional target of HIF-α and is activated by oncogenic AKT and Ras .

Mode of Action

This compound inhibits the activity of PFKFB3, thereby disrupting the glycolytic pathway that is often upregulated in cancer cells . This inhibition can lead to a decrease in glucose uptake, intracellular ATP, and F26BP, the substrate of PFKFB3 .

Biochemical Pathways

The inhibition of PFKFB3 by this compound affects the glycolytic pathway, a central metabolic pathway in cells . This can lead to a decrease in glucose uptake and ATP production, which are crucial for the growth and proliferation of cancer cells .

Result of Action

The inhibition of PFKFB3 by this compound can lead to a significant reduction in the neoplastic potential of renal cancer cells . It has been shown to inhibit the proliferation of cancer cells and reduce glucose uptake . Moreover, this compound can induce the upregulation of PD-L1 levels, which can inactivate co-cultured T-cells in vitro .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to enhance the efficacy of ESCC by enhancing CD8+ T-cell activity in immunocompetent mouse models such as C57BL/6 and hu-PBMC-NOG .

Vorbereitungsmethoden

The synthesis of PFK15 involves a multi-step process. The key steps include the formation of the pyridinyl and quinolinyl moieties, followed by their coupling to form the final product. The synthetic route typically involves the following steps :

Formation of Pyridinyl Moiety: The pyridinyl component is synthesized through a series of reactions starting from commercially available pyridine derivatives.

Formation of Quinolinyl Moiety: The quinolinyl component is prepared using quinoline derivatives, which undergo various functional group transformations.

Coupling Reaction: The pyridinyl and quinolinyl moieties are coupled using a condensation reaction to form the final product, PFK15.

Analyse Chemischer Reaktionen

PFK15 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: PFK15 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können PFK15 in reduzierte Formen umwandeln, wodurch seine chemischen Eigenschaften verändert werden.

Substitution: PFK15 kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Verbindungen führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemie: PFK15 dient als wertvolles Werkzeug zur Untersuchung der Glykolyse und Stoffwechselwege in Zellen.

Biologie: Forscher verwenden PFK15, um die Rolle der Glykolyse in zellulären Prozessen zu untersuchen, einschließlich Zellproliferation und Apoptose.

Medizin: PFK15 hat sich als vielversprechender Antikrebswirkstoff erwiesen. Es hemmt die Glykolyse in Krebszellen, was zu einer verringerten Energieproduktion und zum Zelltod führt. .

Wirkmechanismus

PFK15 entfaltet seine Wirkung durch Hemmung des Enzyms 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFKFB3). Dieses Enzym ist für die Synthese von Fructose-2,6-bisphosphat verantwortlich, einem allosterischen Aktivator von 6-Phosphofructo-1-kinase (PFK-1), dem geschwindigkeitsbestimmenden Enzym der Glykolyse. Durch Hemmung von PFKFB3 reduziert PFK15 die Konzentration von Fructose-2,6-bisphosphat, was zu einem verringerten glykolytischen Fluss und einer verringerten Energieproduktion in Zellen führt .

Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Cyclin-CDKs/Rb/E2F-Signalweg, der die Zellzyklusprogression reguliert, und der mitochondriale Signalweg, der die Apoptose vermittelt. PFK15 beeinflusst auch die Expression von Focal Adhesion Kinase (FAK) und E-Cadherin, wodurch Zellinvasion und Metastasierung beeinflusst werden .

Vergleich Mit ähnlichen Verbindungen

PFK15 ist unter den Glykolysehemmern einzigartig, da es spezifisch auf PFKFB3 abzielt. Zu ähnlichen Verbindungen gehören:

3PO: Ein weiterer Inhibitor von PFKFB3, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Sunitinib: Ein Multikinase-Inhibitor, der auch die Glykolyse beeinflusst, aber zusätzliche molekulare Signalwege angreift.

MK-2206: Ein allosterischer Inhibitor der Proteinkinase Akt, der indirekt die Glykolyse beeinflusst

PFK15 zeichnet sich durch seine starke Hemmung der Glykolyse und seine Fähigkeit aus, in Krebszellen einen Zellzyklusarrest und Apoptose zu induzieren, was es zu einem vielversprechenden Kandidaten für die Antikrebstherapie macht .

Biologische Aktivität

PFK-015 is a selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a critical role in regulating glycolysis and glucose metabolism in cancer cells. This compound has garnered attention in recent research due to its potential therapeutic implications in oncology, particularly in the context of tumor growth inhibition and immune response modulation.

PFKFB3 is often upregulated in cancer cells, promoting enhanced glycolytic activity that supports rapid tumor growth. By inhibiting PFKFB3, this compound reduces fructose-2,6-bisphosphate levels, leading to decreased glycolysis and increased apoptosis in tumor cells. This mechanism has been demonstrated across various cancer models.

Key Findings:

- Inhibition of Tumor Growth : this compound has shown significant tumor inhibitory effects in vitro and in vivo. For instance, studies indicate that treatment with this compound results in a dose-dependent inhibition of tumor cell proliferation in esophageal cancer cell lines, with IC50 values ranging from 4.01 to 5.08 µM .

- Immune Response Modulation : Notably, while this compound inhibits tumor growth, it also induces an upregulation of PD-L1 expression on tumor cells, which can lead to immune evasion. This effect was particularly pronounced when this compound was administered to immunocompetent mouse models .

In Vitro Studies

A series of assays demonstrated the biological activity of this compound:

- MTT Assays : These assays confirmed the cytotoxic effects of this compound on various cancer cell lines.

- Colony Formation Assays : Results indicated a marked reduction in colony formation by treated cells compared to controls .

In Vivo Studies

In xenograft models using immunodeficient mice, this compound treatment led to:

- Reduced Tumor Volume : Tumors exhibited significant size reduction compared to vehicle-treated controls.

- Increased PD-L1 Expression : Flow cytometry analyses revealed elevated PD-L1 levels post-treatment, suggesting a mechanism for immune escape .

Case Studies and Clinical Implications

Recent studies have highlighted the dual role of this compound as both a glycolysis inhibitor and an immune modulator:

- Combination Therapy : When combined with anti-PD1 monoclonal antibodies, this compound enhanced T-cell activity against tumors by blocking PD-L1 interactions, thereby restoring immune function .

- Clinical Observations : Despite promising preclinical results, clinical trials have shown mixed outcomes regarding the efficacy of PFKFB3 inhibitors like this compound in immune-competent settings .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Activity | In Vitro Results | In Vivo Results | Notes |

|---|---|---|---|

| Tumor Growth Inhibition | IC50: 4.01 - 5.08 µM | Significant reduction in tumor volume | Effective against esophageal cancer cell lines |

| PD-L1 Expression | Increased post-treatment | Elevated levels observed in tumors | Linked to immune evasion mechanisms |

| T-cell Activity | Reduced cytotoxicity against treated cells | Enhanced with anti-PD1 therapy | Suggests potential for combination therapies |

Eigenschaften

IUPAC Name |

(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJUKZPBUMCSJZ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-63-2 | |

| Record name | 4382-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.